Bienvenue dans la boutique en ligne BenchChem!

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)pyrazine-2-carboxamide

Kinase inhibition Structure-activity relationship Fluorine substitution

N-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)pyrazine-2-carboxamide (CAS 1798046-49-7, molecular formula C20H13FN4OS, molecular weight 376.41 g/mol) is a synthetic small molecule belonging to the pyrazine-2-carboxamide class of heterocyclic compounds. Its structure features a pyrazine-2-carboxamide core linked via an aniline nitrogen to a 2-(2-fluorophenyl)thiazol-4-yl moiety, placing it within a broader family of thiazole-containing carboxamides that have been investigated as kinase inhibitors and antimicrobial agents.

Molecular Formula C20H13FN4OS
Molecular Weight 376.41
CAS No. 1798046-49-7
Cat. No. B2908356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)pyrazine-2-carboxamide
CAS1798046-49-7
Molecular FormulaC20H13FN4OS
Molecular Weight376.41
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=NC=CN=C4
InChIInChI=1S/C20H13FN4OS/c21-15-7-3-1-5-13(15)20-25-18(12-27-20)14-6-2-4-8-16(14)24-19(26)17-11-22-9-10-23-17/h1-12H,(H,24,26)
InChIKeyBMIUSETZPKWAIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)pyrazine-2-carboxamide (CAS 1798046-49-7): Structural Identity and Compound Class Overview for Research Procurement


N-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)pyrazine-2-carboxamide (CAS 1798046-49-7, molecular formula C20H13FN4OS, molecular weight 376.41 g/mol) is a synthetic small molecule belonging to the pyrazine-2-carboxamide class of heterocyclic compounds [1]. Its structure features a pyrazine-2-carboxamide core linked via an aniline nitrogen to a 2-(2-fluorophenyl)thiazol-4-yl moiety, placing it within a broader family of thiazole-containing carboxamides that have been investigated as kinase inhibitors and antimicrobial agents [2]. The compound is commercially available from multiple vendors at ≥95% purity for research use only .

Why Generic Substitution Fails: Structural Determinants of Target Engagement in N-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)pyrazine-2-carboxamide


Within the pyrazine-2-carboxamide class, minor structural variations produce profound differences in target selectivity and potency. The ortho-fluorine substitution pattern on the phenyl ring attached to the thiazole, combined with the ortho-aniline linkage connecting the thiazole-phenyl core to the pyrazine carboxamide, creates a unique three-dimensional conformation that cannot be replicated by regioisomeric analogs (e.g., para-fluorophenyl or meta-substituted variants) [1]. In closely related antimycobacterial series, the position of halogen substitution on the phenyl ring was shown to be a critical determinant of MIC values, with 4-fluorophenyl- and 2-fluorophenyl-substituted analogs exhibiting distinct activity profiles against M. tuberculosis [2]. Furthermore, the absence of the 6-chloro substituent on the pyrazine ring—a feature present in the most active analog 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide (9b)—predicts altered electronic properties and hydrogen-bonding capacity that directly impact target binding [2]. Generic substitution without empirical verification of these structure-activity relationships risks selecting a compound with uncharacterized or absent activity at the intended target.

Quantitative Differentiation Evidence for N-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)pyrazine-2-carboxamide (CAS 1798046-49-7)


Regioisomeric Fluorine Positioning: Ortho- vs. Para-Fluorophenyl Substitution and Predicted Target Binding Divergence

The target compound features an ortho-fluorine on the phenyl ring attached to the thiazole C2 position. The closest well-characterized comparator, 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide (compound 9b), carries a para-fluorine. This regioisomeric difference alters the dihedral angle between the phenyl and thiazole rings, the electrostatic potential surface, and the capacity for halogen bonding with target proteins. In pyrazine-2-carboxamide Syk kinase inhibitors (US8877760), ortho-substituted phenyl rings are associated with distinct kinase selectivity profiles compared to para-substituted analogs [1]. No direct head-to-head bioactivity comparison between the ortho-fluoro and para-fluoro regioisomers has been published for this specific scaffold.

Kinase inhibition Structure-activity relationship Fluorine substitution

Absence of 6-Chloro Substituent on Pyrazine Ring: Impact on Antimycobacterial Potency Relative to Lead Compound 9b

The target compound lacks the 6-chloro substituent on the pyrazine ring that is present in the most potent antimycobacterial analog 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide (9b). In the pyrazinamide-thiazole hybrid series, the 6-chloro group was identified as a critical pharmacophoric element: its removal or relocation consistently reduced antimycobacterial activity [1]. Compound 9b demonstrated MIC = 0.78 μg/mL against M. tuberculosis and the broadest spectrum of activity across M. tuberculosis, M. kansasii, and other mycobacterial strains [2]. The target compound, lacking this substituent, is predicted to exhibit reduced antimycobacterial potency based on established SAR trends within this chemical series.

Antimycobacterial activity Pyrazine substitution Structure-activity relationship

Ortho-Aniline Linker Architecture: Conformational Distinction from para- and meta-Aniline Pyrazine-2-Carboxamide Analogs

The target compound employs an ortho-substituted aniline linker connecting the thiazole-phenyl core to the pyrazine-2-carboxamide. This contrasts with the comparator series where the pyrazine carboxamide is typically attached directly to the thiazole 2-position. In the Syk kinase inhibitor patent landscape (US8877760), pyrazine-2-carboxamides with ortho-substituted phenyl linkers demonstrate distinct kinase binding modes compared to directly linked thiazole analogs [1]. The ortho-aniline geometry introduces a kink in the molecular architecture that can alter the vector of the pyrazine carboxamide hydrogen bond donor/acceptor relative to the thiazole core. No published co-crystal structure or direct biochemical comparison with the 2-aminothiazole-linked analog series is available.

Medicinal chemistry Linker geometry Kinase inhibitor design

MolBIC Database Bioactivity Annotation: Sub-0.1 μM Activity Against Unspecified Targets

The MolBIC (Map of Molecular Bioactivity Related to the Compound) database annotates the target compound (CP0081974) with bioactivity measurements in the range of ≤0.1 μM against one or more unspecified protein targets [1]. This places the compound in the sub-micromolar activity range, consistent with potential kinase or enzyme inhibitor behavior. However, the database entry does not specify the target identity, assay type, or comparator compounds, preventing quantitative differentiation from close analogs. The benchmark compound 9b (6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide) has a reported MIC of 0.78 μg/mL (2.3 μM) against M. tuberculosis, which is >20-fold higher than the ≤0.1 μM activity annotation for the target compound, though the assays measure fundamentally different endpoints (antimicrobial growth inhibition vs. biochemical target inhibition) [2].

Bioactivity profiling Molecular target identification Screening hit

Optimal Research Application Scenarios for N-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)pyrazine-2-carboxamide (CAS 1798046-49-7)


Kinase Selectivity Panel Screening: Ortho-Fluoro Phenyl-Thiazole Scaffold Profiling

Based on its structural affiliation with pyrazine-2-carboxamide Syk kinase inhibitors (US8877760) [1] and the MolBIC annotation of sub-0.1 μM bioactivity [2], this compound is best positioned as a screening candidate for kinase selectivity panels. Its ortho-fluorophenyl substitution and ortho-aniline linker architecture may confer selectivity profiles distinct from para-substituted analogs. Researchers should screen this compound against a broad panel of tyrosine kinases (including Syk, FLT3, and BTK families) to identify its primary target(s) and establish selectivity fingerprints that differentiate it from the 4-fluorophenyl series.

Structure-Activity Relationship (SAR) Studies: Mapping the Contribution of Ortho-Fluorine and 6-Des-Chloro Modifications

The compound serves as a critical SAR probe for understanding how two structural deviations from the lead antimycobacterial compound 9b—(i) ortho-fluorine instead of para-fluorine on the phenyl ring, and (ii) absence of the 6-chloro substituent on pyrazine—affect biological activity [3]. Procurement of this compound alongside its para-fluoro and 6-chloro analogs enables systematic SAR matrix studies to deconvolute the contributions of each structural feature to potency, spectrum, and selectivity.

Target Deconvolution and Chemoproteomics: Identifying the Molecular Target(s) of an Uncharacterized Bioactive Scaffold

Given the MolBIC database annotation of ≤0.1 μM activity against an unspecified target [2] combined with the absence of published target identification data, this compound is suitable for chemical proteomics approaches (e.g., affinity-based protein profiling, cellular thermal shift assays) to identify its cognate protein target(s). The unique structural features (ortho-fluoro, ortho-aniline linker) increase the likelihood of identifying a distinct target engagement profile compared to better-characterized pyrazine-2-carboxamide analogs.

Antimycobacterial Secondary Screening: Evaluating Spectrum and Resistance Profile Relative to Compound 9b

Although the target compound lacks the 6-chloro substituent associated with optimal antimycobacterial potency in the pyrazinamide-thiazole hybrid series, it may retain activity against mycobacterial strains resistant to first-line agents [3]. Procurement for secondary screening against M. tuberculosis clinical isolates (including MDR and XDR strains) would determine whether the altered substitution pattern confers activity against resistant subpopulations, potentially revealing a complementary resistance profile to compound 9b.

Quote Request

Request a Quote for N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.